molecular formula C8H7BrClFO2S B3020788 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride CAS No. 2551117-30-5

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride

Cat. No. B3020788
CAS RN: 2551117-30-5
M. Wt: 301.55
InChI Key: JRECROJKJLBYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride" is a chemical entity that is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar sulfonyl-containing compounds and their halogenated derivatives .

Synthesis Analysis

The synthesis of halogenated sulfonyl compounds can involve various strategies, including bromination and dehydrobromination reactions, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . This compound was synthesized through a controlled bromination process, which is a common method for introducing bromine into organic molecules. Similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of halogenated sulfonyl compounds can be complex and is often determined using X-ray crystallography. For instance, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was confirmed through this technique . The presence of halogens and the sulfonyl group can influence the geometry and electronic distribution within the molecule, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated sulfonyl compounds can vary depending on the nature of the halogen and the reaction conditions. SNAr (nucleophilic aromatic substitution) reactions are common for these types of compounds, as demonstrated by the study of various 6-halopurine nucleosides . The reactivity order for different halogens in these reactions was found to be influenced by the nucleophile and the reaction environment. Additionally, the presence of a sulfonyl group can enhance the electrophilic character of the adjacent carbon, facilitating nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated sulfonyl compounds are influenced by their molecular structure. The presence of halogens can affect the compound's boiling point, solubility, and stability. For example, the thermal decomposition of 2-bromo-4,4'-dinitro-3'-(dimethylsulfinio)-2'-biphenolate was studied, revealing the formation of different decomposition products . The electronic effects of the sulfonyl and halogen groups can also impact the acidity and basicity of the compound, as seen in the titration of 6-halopurine nucleosides with TFA .

properties

IUPAC Name

3-bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2S/c1-4-3-6(11)8(14(10,12)13)5(2)7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECROJKJLBYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.